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molecular formula C11H12N4O3 B8703423 Theophylline-8-butyric acid lactam

Theophylline-8-butyric acid lactam

Cat. No. B8703423
M. Wt: 248.24 g/mol
InChI Key: DZALUXBKGNYKAJ-UHFFFAOYSA-N
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Patent
US04760142

Procedure details

Theophylline-8-butyric acid, 24g (example 1), was dissolved in 500 ml of acetic anhydride with heating. The mixture was gently refluxed for 30 minutes, then filtered through a preheated funnel to remove insoluble material. The product crystallized upon cooling. The product was collected, washed with ether and hexane then dried in vacuum at 50° C. to give 20 g of theophylline-8-butyric acid lactam.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:12](=[O:13])[C:11]2[NH:10][C:9]([CH2:14][CH2:15][CH2:16][C:17]([OH:19])=O)=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])[CH3:2]>C(OC(=O)C)(=O)C>[CH3:6][N:5]1[C:3](=[O:4])[N:1]([CH3:2])[C:12](=[O:13])[C:11]2[N:10]3[C:17](=[O:19])[CH2:16][CH2:15][CH2:14][C:9]3=[N:8][C:7]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=C(NC2C1=O)CCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=C(NC2C1=O)CCCC(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gently refluxed for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a preheated funnel
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
CUSTOM
Type
CUSTOM
Details
The product crystallized
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
The product was collected
WASH
Type
WASH
Details
washed with ether and hexane
CUSTOM
Type
CUSTOM
Details
then dried in vacuum at 50° C.

Outcomes

Product
Name
Type
product
Smiles
CN1C2=C(C(=O)N(C1=O)C)N3C(=N2)CCCC3=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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